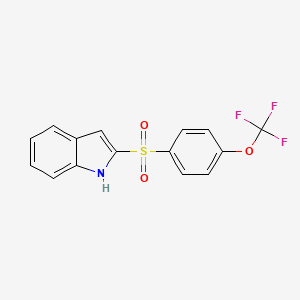
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Aplicaciones Científicas De Investigación
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electrochromic devices
Mecanismo De Acción
The mechanism of action of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparación Con Compuestos Similares
- 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)aminoethyl dihydrogen phosphate
- 4-(Trifluoromethoxy)phenylboronic acid
- Trifluoromethyl ethers
Comparison: Compared to similar compounds, 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is unique due to its indole moiety, which imparts additional biological activity and chemical reactivity. The presence of the trifluoromethoxy group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H10F3NO3S |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenyl]sulfonyl-1H-indole |
InChI |
InChI=1S/C15H10F3NO3S/c16-15(17,18)22-11-5-7-12(8-6-11)23(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H |
Clave InChI |
QNFKOJDPNPIWSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



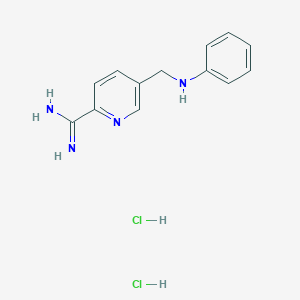
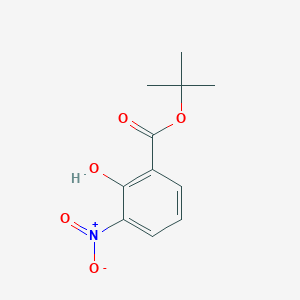
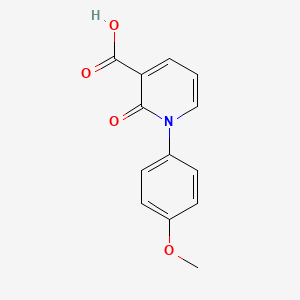
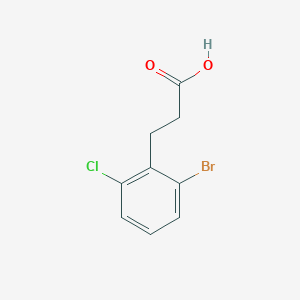



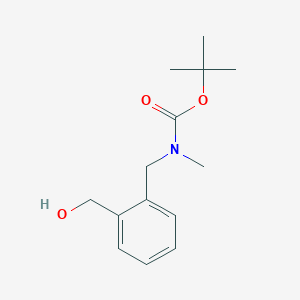
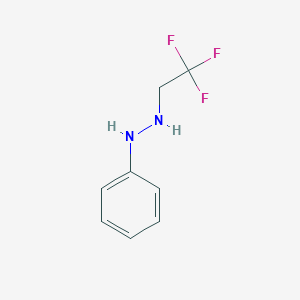
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
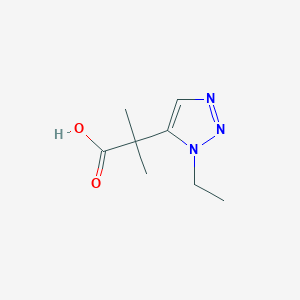
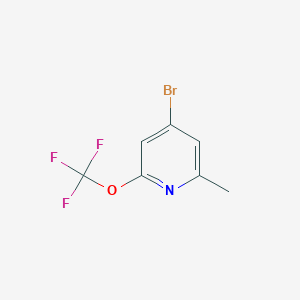
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
